alpha-Hydroxyalprazolam glucuronide

描述

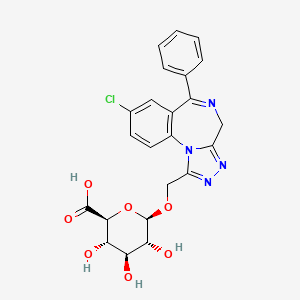

Alpha-Hydroxyalprazolam glucuronide is a metabolite of alprazolam, a triazolobenzodiazepine commonly used to treat anxiety and panic disorders . This compound is formed through the metabolic process where alprazolam undergoes hydroxylation followed by glucuronidation . The presence of this compound in urine is often used as a biomarker for alprazolam usage .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Hydroxyalprazolam glucuronide typically involves the hydroxylation of alprazolam to form alpha-Hydroxyalprazolam, which is then conjugated with glucuronic acid to form the glucuronide . This process can be catalyzed by enzymes such as CYP3A4 for hydroxylation and UDP-glucuronosyltransferase for glucuronidation .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale enzymatic reactions. The hydroxylation step is carried out in bioreactors using microbial or recombinant enzymes, followed by glucuronidation using glucuronosyltransferase enzymes . The product is then purified using techniques such as solid-phase extraction and liquid chromatography .

化学反应分析

Hydrolysis Reactions

Hydrolysis is the primary reaction pathway for alpha-Hydroxyalprazolam glucuronide, breaking the β-1-O-glucuronide bond to release alpha-hydroxyalprazolam. This process occurs under two main conditions:

Acidic Hydrolysis

-

Conditions : Hydrochloric acid (HCl) at pH 1–2 and elevated temperatures (70–100°C) .

-

Efficiency : Achieves >95% hydrolysis within 1–2 hours but may degrade thermolabile analytes .

-

Products : Free alpha-hydroxyalprazolam and glucuronic acid .

Enzymatic Hydrolysis

-

Conditions : Beta-glucuronidase enzymes (e.g., E. coli or recombinant forms) at pH 6.8–7.2 and 37–56°C .

-

Efficiency : Recombinant enzymes achieve >90% hydrolysis in 30–60 minutes without degrading labile metabolites .

-

Applications : Preferred in forensic and clinical toxicology for urine sample preparation .

Table 1: Hydrolysis Methods Comparison

| Method | Conditions | Time | Efficiency | Limitations |

|---|---|---|---|---|

| Acidic | 1M HCl, 70°C | 1–2 hr | >95% | Degrades thermolabile compounds |

| Enzymatic (E. coli) | pH 6.8, 37°C, 3 hr | 3 hr | 85–90% | Longer incubation required |

| Enzymatic (Recombinant) | pH 7.2, 56°C | 30 min | >90% | Higher cost |

Conjugation Reactions

This compound is synthesized via glucuronidation, a Phase II metabolic reaction:

This conjugation renders the metabolite water-soluble for renal excretion, reducing its pharmacological activity compared to the parent compound .

Analytical Detection Post-Hydrolysis

Post-hydrolysis, alpha-hydroxyalprazolam is quantified using:

-

Chromatography : LC-MS/MS or GC-MS with detection limits as low as 10 ng/mL .

-

Immunoassays : Beta-glucuronidase-treated samples show 4–5x higher sensitivity in benzodiazepine screens .

Table 2: Urinary Metabolite Concentrations (Post-Hydrolysis)

| Specimen ID | alpha-Hydroxyalprazolam (ng/mL) |

|---|---|

| 1 | 1264 |

| 2 | 892 |

| 3 | 476 |

| 4 | 2301 |

| 5 | 106 |

Stability and Reactivity

-

pH Stability : Labile under strong acidic (pH < 2) or alkaline (pH > 9) conditions, undergoing spontaneous hydrolysis .

-

Thermal Stability : Degrades at temperatures >60°C unless stabilized by enzymatic buffers .

-

Protein Binding : Forms transient adducts with serum albumin in vitro, though in vivo relevance remains unproven .

Comparative Metabolism with Other Benzodiazepines

This compound shares metabolic pathways with other benzodiazepine glucuronides but differs in excretion kinetics:

Table 3: Benzodiazepine Glucuronide Excretion Profiles

| Metabolite | Parent Drug | Excretion Pathway | Detection Window |

|---|---|---|---|

| This compound | Alprazolam | Renal (80%) | 24–48 hr |

| Lorazepam glucuronide | Lorazepam | Renal (85%) | 48–72 hr |

| Oxazepam glucuronide | Oxazepam | Renal (90%) | 72–96 hr |

| Temazepam glucuronide | Temazepam | Renal (75%) | 24–48 hr |

Research Advancements

科学研究应用

Clinical Toxicology

Alpha-Hydroxyalprazolam glucuronide plays a crucial role in clinical toxicology , particularly in monitoring the use of alprazolam among patients. Its detection in urine samples provides insight into recent drug use, aiding healthcare providers in managing treatment plans effectively. Studies indicate that this metabolite can be present in significant concentrations, making it a reliable biomarker for alprazolam consumption .

Forensic Toxicology

In forensic toxicology , the identification of this compound is essential for legal investigations involving substance abuse. Its presence can indicate the misuse of alprazolam, which is vital for legal proceedings and drug testing protocols. Advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) are employed to accurately quantify this metabolite in biological samples .

Pharmacokinetics and Metabolism Studies

Research into the pharmacokinetics of this compound has revealed that approximately 20% of an oral dose of alprazolam is excreted unchanged, while this metabolite represents a significant portion of urinary excretion. Understanding its metabolic pathways helps in assessing drug interactions and individual variations in metabolism among different populations .

Comparative Analysis with Other Benzodiazepine Metabolites

The following table compares this compound with other common benzodiazepine metabolites:

| Compound | Parent Drug | Major Metabolite | Excretion Method |

|---|---|---|---|

| Alpha-Hydroxyalprazolam | Alprazolam | Alpha-Hydroxyalprazolam | Urinary excretion |

| Lorazepam Glucuronide | Lorazepam | Lorazepam Glucuronide | Urinary excretion |

| Oxazepam Glucuronide | Oxazepam | Oxazepam Glucuronide | Urinary excretion |

| Temazepam Glucuronide | Temazepam | Temazepam Glucuronide | Urinary excretion |

This table illustrates how this compound functions similarly to other metabolites regarding their parent drugs and excretion pathways.

Case Studies

A notable study highlighted the effectiveness of various detection methods for benzodiazepines, including this compound. The study analyzed urine specimens from patients and found concentrations ranging from 49 to 1264 ng/mL, emphasizing the importance of hydrolysis methods to accurately detect this metabolite .

Another case study focused on improving detection sensitivity through enzymatic hydrolysis using recombinant β-glucuronidase. This method significantly enhanced the recovery rates of glucuronides like this compound, thereby facilitating more accurate urinalysis results .

作用机制

Alpha-Hydroxyalprazolam glucuronide itself does not have significant pharmacological activity. its precursor, alpha-Hydroxyalprazolam, binds to benzodiazepine receptors on the postsynaptic GABA neuron, enhancing the inhibitory effect of GABA and resulting in sedative and anxiolytic effects . The glucuronidation process increases the compound’s solubility, facilitating its excretion .

相似化合物的比较

Alpha-Hydroxyalprazolam glucuronide is similar to other benzodiazepine metabolites such as lorazepam glucuronide and oxazepam glucuronide . it is unique in its specific metabolic pathway involving alprazolam . Other similar compounds include:

- Lorazepam glucuronide

- Oxazepam glucuronide

- Temazepam glucuronide

- 7-Aminoclonazepam

These compounds share similar metabolic processes but differ in their parent benzodiazepines and specific pharmacokinetic properties .

生物活性

Alpha-Hydroxyalprazolam glucuronide is a significant metabolite of alprazolam, a commonly prescribed triazolobenzodiazepine used primarily for the treatment of anxiety and panic disorders. This compound is formed through the metabolism of alprazolam, which undergoes hydroxylation to produce alpha-hydroxyalprazolam, followed by conjugation with glucuronic acid. Despite its prevalence as a metabolite, this compound itself exhibits minimal pharmacological activity compared to its precursor.

Chemical Structure:

- Molecular Formula: C17H18ClN3O5

- CAS Number: 144964-58-9

Synthesis Process:

- Hydroxylation of alprazolam to form alpha-hydroxyalprazolam.

- Conjugation with glucuronic acid via glucuronosyltransferase enzymes.

The synthesis can be performed using microbial or recombinant enzymes in bioreactors, facilitating large-scale production.

Pharmacological Profile

This compound does not exhibit significant pharmacological activity on its own. However, its parent compound, alprazolam, binds to benzodiazepine receptors on postsynaptic GABA neurons, enhancing GABA's inhibitory effects, which leads to anxiolytic and sedative outcomes. The biological activity of this compound is primarily relevant in clinical and forensic toxicology contexts.

Metabolism and Excretion

Approximately 20% of an oral dose of alprazolam is excreted unchanged in the urine, while this compound is one of the major urinary metabolites detected . Studies indicate that this metabolite serves as a reliable marker for monitoring alprazolam use in patients and can be detected through various immunoassays and chromatography techniques .

Case Studies

A study involving urinary screening for alprazolam and its metabolites found that this compound was present in significant concentrations (ranging from 49 to 1264 ng/mL) in several human specimens. The study highlighted the importance of hydrolysis methods in accurately detecting this metabolite in clinical settings .

Comparative Analysis with Other Benzodiazepine Metabolites

| Compound | Parent Drug | Major Metabolite | Excretion Method |

|---|---|---|---|

| Alpha-Hydroxyalprazolam | Alprazolam | This compound | Urinary excretion |

| Lorazepam Glucuronide | Lorazepam | Lorazepam Glucuronide | Urinary excretion |

| Oxazepam Glucuronide | Oxazepam | Oxazepam Glucuronide | Urinary excretion |

| Temazepam Glucuronide | Temazepam | Temazepam Glucuronide | Urinary excretion |

This table illustrates how this compound compares to other benzodiazepine metabolites regarding their parent drugs and excretion pathways .

Enzymatic Hydrolysis

Recent research has focused on improving detection methods for benzodiazepines and their metabolites through enzymatic hydrolysis. A novel recombinant β-glucuronidase has been shown to enhance the efficiency of hydrolyzing glucuronides like this compound, leading to improved detection rates in urine samples . This advancement is crucial for forensic toxicology, where accurate identification of drug use is essential.

Immunoassay Sensitivity

Immunoassays traditionally have low sensitivity for glucuronidated benzodiazepines. Studies have indicated that adding β-glucuronidase to these assays can significantly improve their sensitivity, allowing for better detection of metabolites like this compound .

常见问题

Basic Research Questions

Q. What analytical methods are recommended for detecting alpha-hydroxyalprazolam glucuronide in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns to improve separation of polar glucuronide metabolites. Include deuterated internal standards (e.g., alpha-hydroxyalprazolam-d4) to correct for matrix effects and ionization variability. Calibration curves should cover the expected physiological range (e.g., 1–500 ng/mL in urine) .

Q. How does this compound form in vivo, and what enzymes are involved?

- Methodological Answer : The compound is a phase II metabolite of alprazolam, formed via UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B15 and UGT1A3. In vitro studies using human liver microsomes (HLMs) can confirm enzymatic activity. Incubation conditions (e.g., pH 7.4, 37°C, 1 mM NADPH) and time-course experiments are critical to validate reaction kinetics .

Q. What are the standard protocols for isolating this compound from urine samples?

- Methodological Answer : Employ solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges. Adjust urine pH to 6.0–6.5 to optimize glucuronide stability. Post-extraction, validate recovery rates (≥85%) using spiked quality control samples .

Advanced Research Questions

Q. How should researchers design pharmacokinetic (PK) studies to account for the double-peak phenomenon observed with this compound?

- Methodological Answer : Use compartmental modeling (e.g., delayed absorption models) to explain double peaks in serum concentration-time profiles. In rats, dose-dependent studies (e.g., 7–12.5 mg/kg oral alprazolam) reveal delayed absorption phases (~80–115 minutes between peaks). Incorporate metabolite-specific sampling intervals (e.g., 0.5, 1, 2, 4, 8, 12 hours) to capture biphasic kinetics .

Q. How can contradictory data on interindividual variability in glucuronide excretion be resolved?

- Methodological Answer : Control for confounding factors such as CYP3A4/5 polymorphisms and urinary creatinine levels. For example, a study on diazepam metabolites found large variability due to uncorrected creatinine concentrations; normalizing glucuronide levels to creatinine (µg/mg creatinine) reduces bias .

Q. What experimental strategies mitigate cross-reactivity challenges in immunoassays targeting this compound?

- Methodological Answer : Pre-treat samples with β-glucuronidase to hydrolyze conjugates and confirm specificity via LC-MS/MS. For immunoassays (e.g., Alere Triage® TOX), validate cross-reactivity with structurally similar glucuronides (e.g., oxazepam glucuronide) at clinically relevant concentrations (0.1–10 µg/mL) .

Q. How do UGT enzyme polymorphisms affect the pharmacokinetics of this compound in diverse populations?

- Methodological Answer : Genotype participants for UGT2B152 (rs1902023) and UGT1A43 (rs2011425) variants. Compare glucuronidation rates in HLMs from different ethnic cohorts (e.g., Chinese vs. Caucasian) to identify population-specific metabolic disparities .

Q. What in vitro models best predict in vivo glucuronidation efficiency of alpha-hydroxyalprazolam?

- Methodological Answer : Use primary human hepatocytes or transfected HEK293 cells expressing UGT isoforms. Validate with time-dependent inhibition (TDI) assays and physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro-in vivo correlations (IVIVC) .

Q. Tables for Key Data

Table 1. Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value (Mean ± SD) | Dose (mg/kg) | Source |

|---|---|---|---|

| Tmax (first peak, min) | 45 ± 10 | 7 | Wang et al. |

| Tmax (second peak, min) | 125 ± 15 | 7 | Wang et al. |

| Oral Bioavailability | ~30% | 12.5 | Wang et al. |

Table 2. Cross-Reactivity of Common Benzodiazepine Glucuronides in Immunoassays

| Metabolite | Cross-Reactivity (%) | Assay Platform | Reference |

|---|---|---|---|

| Alprazolam Glucuronide | 100 (calibrator) | Alere Triage® | |

| Lorazepam Glucuronide | 78 | Alere Triage® | |

| Temazepam Glucuronide | 65 | Alere Triage® |

Q. Key Considerations for Experimental Design

- Sample Size : For human PK studies, enroll ≥30 participants to account for genetic and physiological variability .

- Control Groups : Include cohorts with confirmed CYP3A4/5 wild-type and variant genotypes to assess enzyme impact .

- Statistical Analysis : Use non-compartmental analysis (NCA) for PK parameters and mixed-effects models to handle repeated-measures data .

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O7/c24-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)25-9-15-26-27-16(28(14)15)10-34-23-20(31)18(29)19(30)21(35-23)22(32)33/h1-8,18-21,23,29-31H,9-10H2,(H,32,33)/t18-,19-,20+,21-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFFPZASOVCVMN-KHYDEXNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)COC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162854 | |

| Record name | alpha-Hydroxyalprazolam glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144964-58-9 | |

| Record name | (8-Chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methyl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144964-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxyalprazolam glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144964589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hydroxyalprazolam glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。